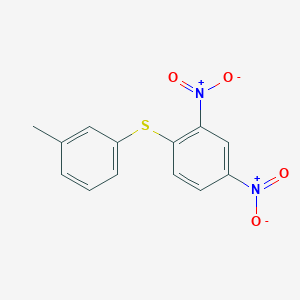
2,4-Dinitrophenyl M-tolyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrophenyl M-tolyl sulfide is an organic compound with the molecular formula C13H10N2O4S and a molecular weight of 290.3 g/mol . This compound is characterized by the presence of two nitro groups (NO2) attached to the phenyl ring and a sulfide linkage to the M-tolyl group. It is primarily used in research settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl M-tolyl sulfide typically involves the reaction of 2,4-dinitrochlorobenzene with M-tolyl thiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The general reaction scheme is as follows:
2,4-Dinitrochlorobenzene+M-tolyl thiolNaOH, reflux2,4-Dinitrophenyl M-tolyl sulfide+HCl
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrophenyl M-tolyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Tin(II) chloride (SnCl2), iron powder (Fe)
Substitution: Nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Amino derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
2,4-Dinitrophenyl M-tolyl sulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein labeling due to its reactive nitro groups.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2,4-Dinitrophenyl M-tolyl sulfide involves its interaction with biological molecules through its reactive nitro groups and sulfide linkage. The nitro groups can undergo reduction to form reactive intermediates that can interact with proteins and enzymes, leading to inhibition or modification of their activity. The sulfide linkage can also participate in redox reactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Similar in structure but lacks the M-tolyl sulfide group.
2,4-Dinitroanisole: Contains a methoxy group instead of the M-tolyl sulfide group.
2,4-Dinitrobenzenesulfonic acid: Contains a sulfonic acid group instead of the M-tolyl sulfide group.
Uniqueness
2,4-Dinitrophenyl M-tolyl sulfide is unique due to the presence of both nitro groups and a sulfide linkage to the M-tolyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for specific research applications .
Properties
CAS No. |
1657-80-3 |
|---|---|
Molecular Formula |
C13H10N2O4S |
Molecular Weight |
290.30 g/mol |
IUPAC Name |
1-(3-methylphenyl)sulfanyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C13H10N2O4S/c1-9-3-2-4-11(7-9)20-13-6-5-10(14(16)17)8-12(13)15(18)19/h2-8H,1H3 |
InChI Key |
ZFUXCPNPTZFIDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


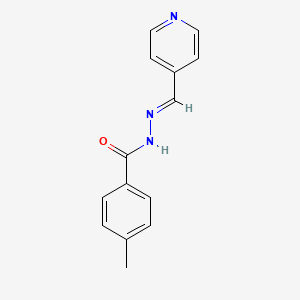
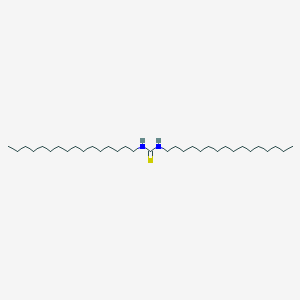
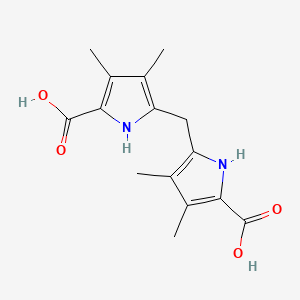
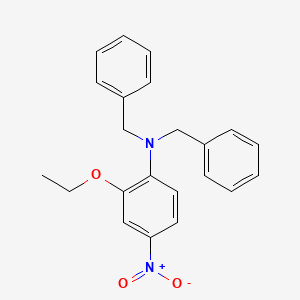
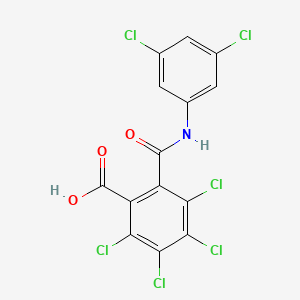
![Methanamine, N-[(3-methoxyphenyl)methylene]-](/img/structure/B11950599.png)



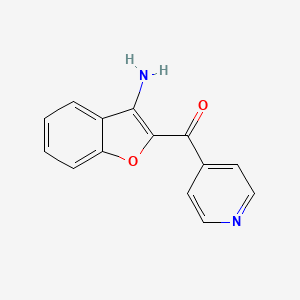


![N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide](/img/structure/B11950642.png)

